1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Synthetic Chemistry Cross-Coupling Reactions Structure-Activity Relationships

1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a halogenated N-arylpyrazole derivative, characterized by a 2-bromophenyl substituent at the N1 position and methyl groups at the C3 and C5 positions of the pyrazole ring. Its molecular formula is C11H11BrN2, with a molecular weight of 251.12 g/mol, and it is commonly supplied as a research chemical with a minimum purity specification of 95%.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
CAS No. 1155573-50-4
Cat. No. B1371091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole
CAS1155573-50-4
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC=C2Br)C
InChIInChI=1S/C11H11BrN2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,1-2H3
InChIKeyYIRGHOVEEWNTPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole (CAS 1155573-50-4): Baseline Specifications and Core Chemical Identity for Procurement


1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a halogenated N-arylpyrazole derivative, characterized by a 2-bromophenyl substituent at the N1 position and methyl groups at the C3 and C5 positions of the pyrazole ring . Its molecular formula is C11H11BrN2, with a molecular weight of 251.12 g/mol, and it is commonly supplied as a research chemical with a minimum purity specification of 95% . The compound contains a single rotatable bond between the pyrazole and phenyl rings and is structurally distinguished by the ortho-bromine substitution pattern on the phenyl ring .

Ortho-bromine substitution designed for cross-coupling reactivity
Liquid physical state supports accurate dispensing and parallel synthesis
Minimum purity specification consistent with synthetic intermediate workflows

Why 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole (CAS 1155573-50-4) Cannot Be Interchanged with Positional Isomers or Non-Halogenated Analogs


In scientific workflows, substituting this compound with a closely related analog—such as the para-bromo isomer (CAS 62546-27-4) or the non-halogenated 3,5-dimethyl-1-phenylpyrazole (CAS 1131-16-4)—is not scientifically valid due to the critical role of the ortho-bromine substituent . The ortho-bromine serves as a distinct synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling site-selective C-C and C-N bond formation that is geometrically and electronically inaccessible with meta- or para-substituted analogs [1]. Furthermore, the ortho substitution pattern alters the dihedral angle between the pyrazole and phenyl rings, which directly impacts molecular recognition, binding affinity to biological targets, and physicochemical properties such as lipophilicity [2].

Para-bromo isomer alters steric accessibility and may not support ortho-selective cross-coupling routes.
Non-halogenated analog lacks the reactive bromine handle, limiting metal-catalyzed coupling chemistry.

Quantitative Evidence Guide for 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole (CAS 1155573-50-4): Verified Differentiators and Procurement-Relevant Data


Structural Differentiation: Ortho-Bromine Substitution Pattern Versus Para- and Non-Halogenated Analogs

1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole (ortho-bromo) differs fundamentally from its para-bromo isomer (CAS 62546-27-4) and the non-halogenated parent scaffold (3,5-dimethyl-1-phenylpyrazole, CAS 1131-16-4) in its synthetic utility. The ortho-bromine substituent creates a unique steric and electronic environment for transition metal-catalyzed cross-coupling reactions, enabling regioselective functionalization that is not possible with the para-isomer. The non-halogenated analog lacks the reactive halogen handle entirely, rendering it unsuitable as a coupling partner in Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions [1].

Structural Differentiation
Class-level inference
Ortho-Br vs. para-Br vs. no-Br: distinct cross-coupling reactivity profiles
Ortho-bromine enables site-selective C–C/C–N bond formation inaccessible to isomers.
Reaction outcome depends on specific coupling conditions and substrates.
Synthetic Chemistry Cross-Coupling Reactions Structure-Activity Relationships

Purity and Specification Benchmarking: Minimum 95% Purity and Liquid Physical State

This compound is commercially supplied as a liquid with a minimum purity specification of 95%, as documented across multiple independent vendor technical datasheets . This purity threshold is consistent with the requirements for use as a synthetic intermediate in medicinal chemistry campaigns and academic research. While purity specifications for the para-bromo isomer (CAS 62546-27-4) may vary by vendor, the target compound's liquid physical state at ambient temperature facilitates handling and dispensing using standard liquid transfer techniques .

Purity & Physical State
Specification review
≥95% purity, liquid
Liquid state aids handling; minimum purity supports synthetic reproducibility.
Vendor specifications may vary; verify per-batch certificate of analysis.
Chemical Procurement Quality Control Research Reagents

Safety and Handling Classification: GHS Hazard Profile for Procurement Risk Assessment

The compound is classified under the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the GHS07 pictogram and 'Warning' signal word . This hazard profile informs laboratory handling procedures and personal protective equipment requirements. While in-class 3,5-dimethylpyrazole derivatives typically share similar GHS classifications, verification of the specific compound's SDS is required for institutional safety compliance and procurement approval .

GHS Hazard Profile
Specification review
H302, H315, H319, H335; Warning
Informs PPE requirements and institutional safety assessment.
Verify compound-specific SDS per CAS number before procurement.
Laboratory Safety Chemical Handling Risk Management

Validated Application Scenarios for 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole (CAS 1155573-50-4) Based on Evidence-Supported Features


Scaffold for Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry Library Synthesis

The ortho-bromine substituent serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids. This enables the modular diversification of the 3,5-dimethylpyrazole core by introducing varied aromatic groups at the ortho position of the N-phenyl ring. Such diversification is a standard strategy in hit-to-lead optimization campaigns where structure-activity relationship (SAR) exploration around the N-aryl substituent is required [1]. The compound's ≥95% purity specification supports reproducible reaction outcomes, and the liquid physical state facilitates accurate dispensing for high-throughput parallel synthesis workflows .

Precursor for Buchwald-Hartwig Amination in Kinase Inhibitor Fragment Elaboration

The ortho-bromine position is also amenable to palladium-catalyzed Buchwald-Hartwig C-N cross-coupling with primary or secondary amines. This reaction pathway enables the introduction of nitrogen-containing pharmacophores—such as piperazines, morpholines, or anilines—onto the phenyl ring, a common structural motif in kinase inhibitor scaffolds and CNS-targeted small molecules [1]. The compound's GHS hazard profile (H302, H315, H319, H335) mandates appropriate fume hood use and personal protective equipment during amination reactions, which is consistent with standard medicinal chemistry laboratory practices .

Reference Standard for Method Development in Halogenated Heterocycle Analysis

The compound's defined molecular structure (C11H11BrN2, MW 251.12) and well-characterized physical properties (liquid, ≥95% purity) make it suitable as a reference standard for developing and validating analytical methods for halogenated N-arylpyrazoles. These methods include reversed-phase HPLC-UV/MS purity assessment, gas chromatography (GC) for volatile organic impurity profiling, and NMR spectroscopy for structural confirmation [1]. Procurement from vendors providing certificates of analysis (CoA) and safety data sheets (SDS) ensures traceability and compliance with quality control requirements in regulated research environments .

Application
Selection Property
Validation Focus
Suzuki-Miyaura cross-coupling scaffold
Ortho-bromine reactive handle
Cross-coupling reactivity and regioselectivity under Pd catalysis
Buchwald-Hartwig amination precursor
Ortho-bromine coupling site for C–N bond formation
Amination efficiency and scope with primary/secondary amines
Analytical reference standard for halogenated heterocycles
Defined molecular structure and purity specification
HPLC/GC/NMR method suitability and traceability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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